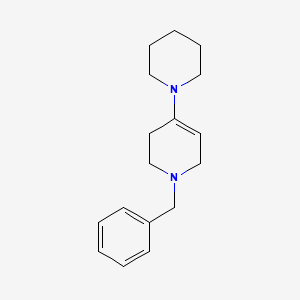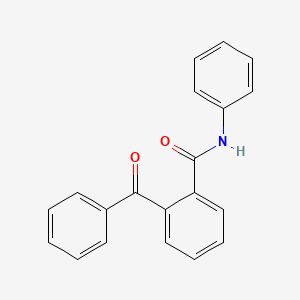
2-Benzoylbenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoylbenzanilide is an organic compound belonging to the class of benzanilides. It is characterized by the presence of a benzoyl group attached to a benzanilide structure. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Benzoylbenzanilide can be synthesized through several methods. One common approach involves the condensation of benzoic acid with aniline in the presence of a catalyst. The reaction typically requires heating and can be carried out in an oil bath at temperatures ranging from 180°C to 225°C . Another method involves the regioselective C–H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts, which provides excellent regioselectivity and high yields .
Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The process involves the reaction of benzoic acid with aniline under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoylbenzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Hydroxylated benzanilides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzanilides depending on the reagents used.
Applications De Recherche Scientifique
2-Benzoylbenzanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzoylbenzanilide involves its interaction with specific molecular targets. For instance, as a DNA-PK inhibitor, it interferes with the DNA repair process, leading to cell death in cancer cells. The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity . In the case of rotamase inhibition, it binds to the enzyme’s active site, preventing the isomerization of peptide bonds .
Comparaison Avec Des Composés Similaires
Benzanilide: A simpler analog without the benzoyl group.
N-Benzoylaniline: Similar structure but with different substituents.
Hydroxylated Benzanilides: Compounds with hydroxyl groups on the benzene ring.
Uniqueness: 2-Benzoylbenzanilide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as both a DNA-PK inhibitor and a rotamase inhibitor sets it apart from other similar compounds .
Propriétés
Numéro CAS |
51334-77-1 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-benzoyl-N-phenylbenzamide |
InChI |
InChI=1S/C20H15NO2/c22-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(23)21-16-11-5-2-6-12-16/h1-14H,(H,21,23) |
Clé InChI |
XQBCETJBBGILQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


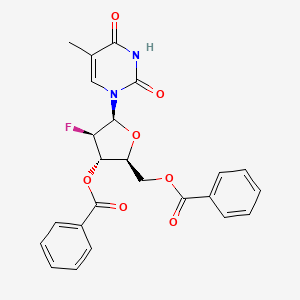
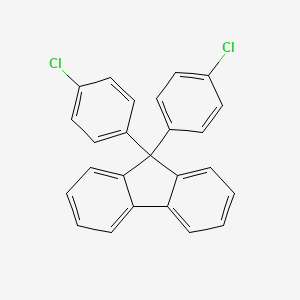
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)


![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)
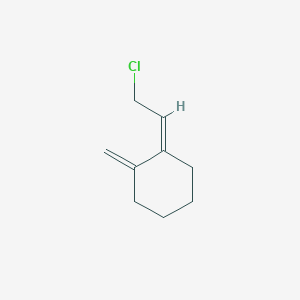
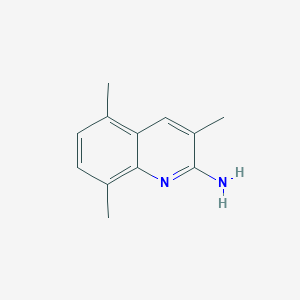
![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)
